molecular formula C7H13NO2 B8075150 N-Methyl-5-formylpentanamide

N-Methyl-5-formylpentanamide

Cat. No.: B8075150
M. Wt: 143.18 g/mol
InChI Key: YSHKYACRTOYVKA-UHFFFAOYSA-N
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Description

N-Methyl-5-formylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a methyl group on the nitrogen atom and a formyl group at the 5-position.

Properties

IUPAC Name

N-methyl-6-oxohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-7(10)5-3-2-4-6-9/h6H,2-5H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHKYACRTOYVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Methyl-5-formylpentanamide to related compounds from peer-reviewed literature, focusing on structural variations, functional groups, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups/Substituents Structural Features Reference
This compound Methyl (N), Formyl (C5) Linear pentanamide with aldehyde terminus; potential for Schiff base formation. -
CF2 : N-(4-(3,4-dimethylisoxazole-5-yl)sulfamoyl)phenyl-2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamide Isoxazole, sulfamoyl, isoindoline-dione Bulky aromatic substituents; sulfonamide moiety may enhance protein binding.
CF3 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-5-methyl-isoxazol-3-yl)sulfamoyl)phenyl)penta­namide Methyl-isoxazole, sulfamoyl Similar to CF2 but with methyl-isoxazole; likely improved metabolic stability.
Compound f () Formamido, hydroxy, diphenylhexane Cyclic hexane with formamido and acetamido groups; polar groups enhance solubility.
Compound g () Acetamido, hydroxy, diphenylhexane Acetamido substituent increases hydrophobicity vs. formamido.

Key Findings:

Reactivity: The formyl group in this compound distinguishes it from analogs like CF2-CF7 (), which lack aldehyde functionality. This group may confer higher electrophilicity, enabling reactions such as nucleophilic addition or condensation, unlike the sulfonamide- or isoindoline-based derivatives .

Pharmacological Implications: Sulfonamide-containing analogs (CF2, CF3) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capacity, a property absent in this compound . The isoindoline-dione moiety in CF2-CF7 may enhance π-π stacking with aromatic amino acids in target proteins, whereas the formyl group in the target compound could participate in hydrogen bonding or covalent interactions .

Solubility and Stability :

  • Polar groups (e.g., formamido in Compound f ) improve aqueous solubility, whereas this compound’s aldehyde may reduce solubility due to hydrophobic interactions. However, the methyl group on the amide nitrogen could mitigate this by sterically hindering aggregation .
  • Aldehydes are prone to oxidation, suggesting that this compound may require stabilization (e.g., lyophilization or reducing agents) compared to acetamido- or sulfonamide-stabilized analogs .

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